molecular formula C5H10N2O B2960599 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine CAS No. 41832-95-5

5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine

Cat. No.: B2960599
CAS No.: 41832-95-5
M. Wt: 114.148
InChI Key: LWABIKVVWYCMII-UHFFFAOYSA-N
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Description

5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine (CAS 41832-95-5) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol, this compound features an isoxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The isoxazole scaffold is recognized as a key pharmacophore in drug discovery. Researchers value this family of heterocyclic compounds for its broad spectrum of pharmacological properties, which include significant immunosuppressive and anti-inflammatory activities . Specifically, various isoxazole derivatives have been shown to inhibit the phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α . Some derivatives exert their effects by inducing pro-apoptotic pathways, characterized by increased expression of caspases and Fas, suggesting a potential mechanism of action for related compounds . This makes them valuable tools for immunological research and the development of potential therapeutic agents for autoimmune and inflammatory diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,5-dimethyl-4H-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWABIKVVWYCMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41832-95-5
Record name 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine can be achieved through several methods. One common approach involves the reaction of nitrosoacetylacetone with alcohol or ether, followed by a dehydration reaction to form the desired product . Another method includes the oxidation and cyclization of appropriate precursors .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further utilized in different applications .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine serves as a crucial intermediate in the synthesis of complex molecules. Its structure allows for the creation of diverse chemical entities. The compound can undergo oxidation, reduction, and substitution reactions to form various oxazole derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and substitution reagents like halogens and alkylating agents.
  • Medicine Derivatives of this compound are being explored for their therapeutic potential, including antimicrobial and anticancer activities.
  • Industry This compound is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Oxazole Derivatives and their Activities

Oxazole derivatives have demonstrated various biological activities. For instance, certain oxazole compounds have shown immunoregulatory properties, acting as immunosuppressive and anti-inflammatory agents . Additionally, some oxazole derivatives exhibit antioxidant activity . Specifically, the introduction of a 1,3,4-oxadiazole moiety at position 3 of the 5-oxopyrrolidine ring can lead to increased antioxidant activity .

Some studies focus on synthesizing novel zwitterionic oxazole derivatives and exploring their structure-activity relationships . These derivatives have been evaluated for their activity on Peroxisome Proliferator-Activated Receptors (PPARs) and their inhibitory effects on cytochrome P450 3A4 (CYP3A4) . Replacing a furan ring with a 1,3,4-oxadiazole moiety can reduce lipophilicity and, depending on the Log D values, affect CYP3A4 inhibitory activity .

Data Table

ApplicationDescription
Chemical SynthesisUsed as an intermediate in the synthesis of complex molecules, allowing for the creation of diverse chemical entities.
Medicinal ChemistryExplored for therapeutic potential, including antimicrobial and anticancer activities.
Industrial ApplicationsUtilized in the production of pharmaceuticals and agrochemicals, owing to its versatile reactivity and stability.
ImmunoregulationSome isoxazole derivatives exhibit immunoregulatory properties, acting as immunosuppressive and anti-inflammatory agents .
Antioxidant ActivityIntroduction of a 1,3,4-oxadiazole moiety can enhance antioxidant activity .
PPARs and CYP3A4 ActivityZwitterionic oxazole derivatives have been evaluated for their activity on Peroxisome Proliferator-Activated Receptors (PPARs) and their inhibitory effects on cytochrome P450 3A4 (CYP3A4) .

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

a. 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine (CAS 28786-82-5)

  • Molecular Formula : C₄H₈N₂O
  • Key Differences : Lacks the second methyl group at position 5, reducing steric hindrance and lipophilicity.
  • Properties : Predicted pKa = 5.86 (vs. ~6.5 for the 5,5-dimethyl analog, inferred from similar compounds), boiling point = 153.1°C, and density = 1.33 g/cm³ .
  • Applications : Less commonly used in agrochemicals due to lower stability compared to the dimethyl analog.

b. 3-Amino-5-methyl-isoxazole (CAS 1072-67-9)

  • Molecular Formula : C₄H₆N₂O
  • Key Differences : Fully unsaturated oxazole ring, lacking the dihydro moiety.
  • Properties : Higher planarity increases reactivity in electrophilic substitutions but reduces conformational stability .
Derivatives with Functional Groups

a. Pyroxasulfone (CAS 447399-55-5)

  • Structure : 5,5-Dimethyl-4,5-dihydro-1,2-oxazole core with a sulfonyl and trifluoromethylpyrazole substituent.
  • Molecular Formula : C₁₂H₁₄F₅N₃O₄S
  • Key Differences : The sulfonyl group enhances herbicidal activity by improving binding to acetolactate synthase (ALS) in weeds.
  • Applications : Pre-emergence herbicide with high efficacy against grasses and broadleaf weeds .

b. N-(Carboxyacetyl)-S-(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)cysteine

  • Structure : Oxazole ring conjugated to a cysteine residue via a carboxyacetyl linker.

Key Findings :

  • Steric Effects: The 5,5-dimethyl substitution increases steric bulk, improving resistance to metabolic degradation compared to mono-methyl analogs .
  • Electronic Effects : The dihydro-oxazole ring exhibits reduced aromaticity, lowering electron density at the amine group and altering reactivity in nucleophilic substitutions .
  • Biological Activity : Pyroxasulfone’s sulfonyl group enhances herbicidal activity by ~10-fold compared to the parent oxazol-3-amine, demonstrating the impact of substituents on efficacy .

Biological Activity

5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure containing both nitrogen and oxygen. Its molecular formula is C6H10N2OC_6H_{10}N_2O with a molecular weight of approximately 114.15 g/mol. The unique structure contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining appropriate amines with carbonyl compounds.
  • Cyclization Reactions : Utilizing precursors that promote the formation of the oxazoline ring under acidic or basic conditions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. In various studies, compounds derived from this oxazoline have shown effectiveness against bacteria and fungi.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key enzymes involved in cancer progression.

Enzyme Interaction

Studies suggest that this compound can modulate enzyme activity by binding to specific active sites or altering the conformation of target enzymes. This interaction can influence various biochemical pathways critical for cellular function.

The mechanism of action involves:

  • Binding to Enzymes : The compound can act as an inhibitor or modulator for specific enzymes.
  • Influencing Cellular Signaling : Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the unique biological profile of this compound:

Compound NameStructure TypeUnique Features
5-Methyl-4,5-dihydro-1,2-oxazol-3-amineOxazolineKnown for reactivity in synthesis
3-MethylisoxazoleIsoxazoleExhibits distinct biological activities
2-(Amino)-4-methylthiazoleThiazoleDifferent heterocyclic framework with unique reactivity
2-(5-Methylisoxazolyl)methylamineIsomerVariation in substitution pattern affecting activity

Case Studies

  • Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amines were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM .
  • Antimicrobial Efficacy : A study reported that certain derivatives showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against bacterial strains .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine?

To minimize trial-and-error approaches, employ factorial design or response surface methodology (RSM) . These statistical methods systematically vary parameters (e.g., temperature, reagent ratios, reaction time) to identify optimal conditions while reducing the number of experiments. For example, a 2<sup>k</sup> factorial design can isolate critical variables affecting yield . Include control experiments to validate reproducibility and account for batch-to-batch variability.

Q. How can spectroscopic and chromatographic techniques be combined to characterize this compound?

  • NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the oxazoline ring structure and substituent positions (e.g., δ 1.2–1.5 ppm for methyl groups) .
  • FT-IR : Identify key functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • HPLC-MS : Validate purity and detect byproducts (e.g., [M+H]<sup>+</sup> at m/z calculated for C₆H₁₁N₂O).
    Cross-reference spectral data with computational simulations (e.g., Gaussian-based IR predictions) to resolve ambiguities.

Q. What methodologies assess the stability of this compound under varying storage conditions?

Design accelerated stability studies using:

  • Temperature/humidity stress tests : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .
Condition Degradation Rate (μg/day) Major Degradant
25°C, dark0.5 ± 0.1None
40°C/75% RH3.2 ± 0.4Oxazole dimer
UV exposure (320 nm)5.8 ± 0.7Ring-opened amine

Q. How can solubility limitations of this compound be addressed in aqueous reaction systems?

  • Co-solvent systems : Test binary mixtures (e.g., DMSO/water, ethanol/water) to enhance solubility without destabilizing the oxazoline ring.
  • pH adjustment : Use buffered solutions (pH 4–6) to exploit protonation/deprotonation of the amine group .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or quantum mechanics/molecular mechanics (QM/MM) models improve reaction design for derivatives of this compound?

  • Reaction pathway optimization : Use density functional theory (DFT) to calculate activation energies for ring-opening or substitution reactions .
  • Process simulation : Model mass transfer and heat flow in scaled-up syntheses to predict bottlenecks (e.g., exothermicity risks) .

Q. What strategies resolve contradictory data in catalytic activity studies of this compound-based ligands?

  • Multivariate analysis : Apply principal component analysis (PCA) to isolate confounding variables (e.g., ligand purity vs. solvent polarity).
  • Error propagation modeling : Quantify uncertainties in kinetic measurements (e.g., Arrhenius plot confidence intervals) .

Q. How do steric and electronic effects of the 5,5-dimethyl group influence regioselectivity in cycloaddition reactions?

  • Steric maps : Generate 3D electrostatic potential surfaces to visualize steric hindrance around the oxazoline ring.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Membrane filtration : Use nanofiltration (MWCO 200–300 Da) to separate low-molecular-weight byproducts.
  • Preparative SFC : Supercritical fluid chromatography with chiral columns resolves enantiomers (e.g., using CO₂/ethanol mobile phases) .

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